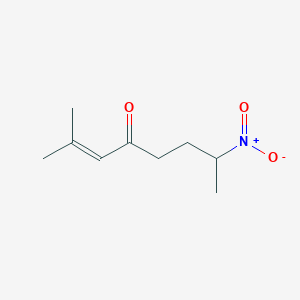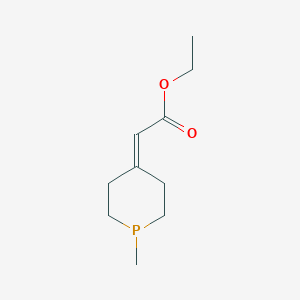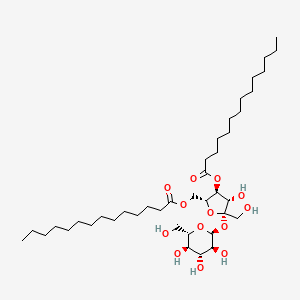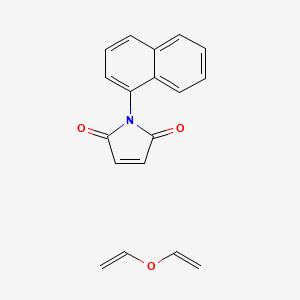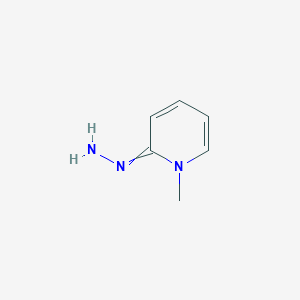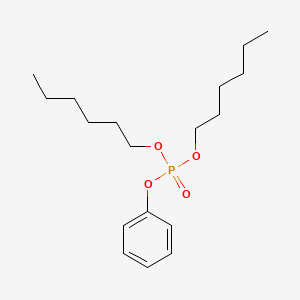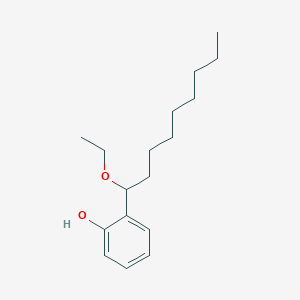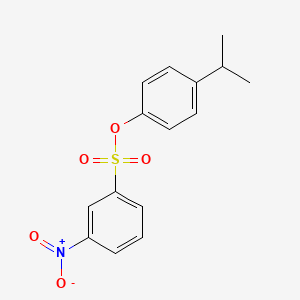
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is an organic compound that features a benzene ring substituted with a propan-2-yl group and a nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-propan-2-ylphenyl benzene followed by sulfonation. The nitration step involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group. The sulfonation step involves reacting the nitrobenzene derivative with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and catalysts like palladium on carbon.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interactions with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-nitrobenzenesulfonate
- 4-Nitrobenzenesulfonic acid
- Methyl 4-nitrobenzenesulfonate
- p-Toluenesulfonyl chloride
Uniqueness
(4-Propan-2-ylphenyl) 3-nitrobenzenesulfonate is unique due to the presence of both a propan-2-yl group and a nitrobenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry .
Properties
CAS No. |
25238-15-7 |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)12-6-8-14(9-7-12)21-22(19,20)15-5-3-4-13(10-15)16(17)18/h3-11H,1-2H3 |
InChI Key |
VFJZEFREJOAXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


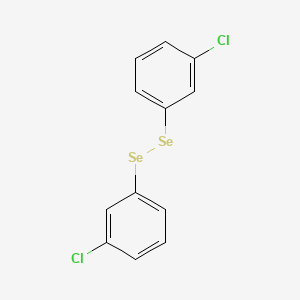
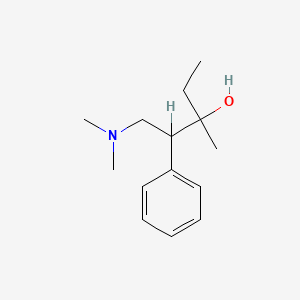
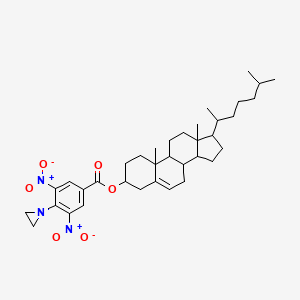
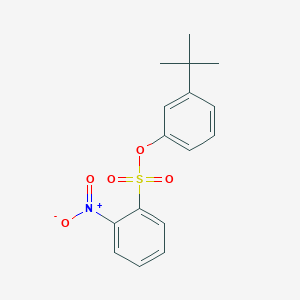
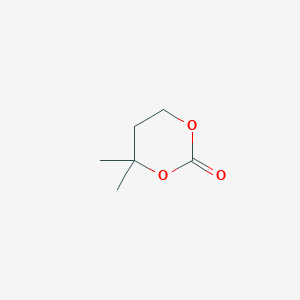
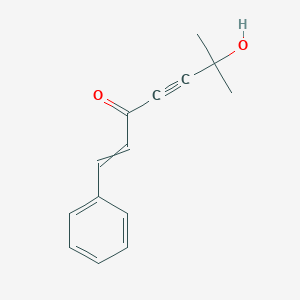
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
